Piperazines
Piperazines are a class of organic compounds characterized by their six-membered ring structure containing two nitrogen atoms. These nitrogen atoms are typically adjacent to each other, forming a heterocyclic backbone that is highly versatile in chemical synthesis and pharmaceutical applications.
Structurally, piperazines can be modified at various positions to introduce functional groups such as hydroxyl, carboxylic acid, or amine functionalities, which enhance their reactivity and potential for medicinal uses. They are widely used as building blocks in drug discovery due to their ability to interact with a wide range of biological targets.
In the pharmaceutical industry, piperazines have been employed in the development of antihistamines, analgesics, and anti-inflammatory agents owing to their favorable pharmacological properties. Additionally, they find applications in agrochemicals for pest control and as intermediates in the synthesis of various polymers.
Their broad structural diversity allows for tailoring molecules with specific biological activities, making piperazines indispensable tools in modern chemistry and drug development processes.

Structure | Chemical Name | CAS | MF |
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2,2,5,5-Tetramethylpiperazine | 5434-90-2 | C8H18N2 |
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1-ETHYLSULFONYL-PIPERAZINE | 62937-96-6 | C6H14N2O2S |
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Piperazine,2,3,5-trimethyl- | 89940-71-6 | C7H16N2 |
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2-(propan-2-yl)piperazine | 84468-53-1 | C7H16N2 |
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2,5-diazabicyclo2.2.1heptane | 672-28-6 | C5H10N2 |
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1-[(trifluoromethyl)sulfonyl]-Piperazine | 89245-14-7 | C5H9F3N2O2S |
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1-(4-nitrosopiperazin-1-yl)ethan-1-one | 73742-56-0 | C6H11N3O2 |
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4-methanesulfonylpiperazin-1-amine | 78484-45-4 | C5H13N3O2S |
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4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide | 849776-26-7 | C7H15IN4O |
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1-Nitropiperazine | 42499-41-2 | C4H9N3O2 |
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